molecular formula C18H18N6O3S B5008245 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide

4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide

Cat. No. B5008245
M. Wt: 398.4 g/mol
InChI Key: PKADOGFQWKVGLP-UHFFFAOYSA-N
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Description

4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide, also known as ETB, is a novel compound that has been synthesized and extensively studied in recent years. This compound has shown great potential in the field of scientific research, particularly in the areas of cancer treatment and drug discovery. In

Mechanism of Action

The mechanism of action of 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of DNA, making it a promising target for cancer therapy. By inhibiting DHFR, this compound can prevent the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have antibacterial and antifungal properties. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with.

Future Directions

There are a number of future directions for research on 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide. One area of research is the development of new cancer therapies based on the compound. Additionally, there is potential for the development of new antibiotics and anti-inflammatory drugs based on this compound. Further research is also needed to fully understand the mechanism of action of the compound and to optimize its effectiveness in lab experiments.

Synthesis Methods

The synthesis of 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide involves a multi-step process that begins with the reaction of 4-bromo-1-nitrobenzene with sodium ethoxide to form 4-ethoxyphenyl nitrobenzene. This compound is then reduced to 4-ethoxyaniline, which is then reacted with ethyl chloroformate to form 4-ethoxyphenyl carbamate. The final step involves the reaction of 4-ethoxyphenyl carbamate with thiosemicarbazide and sodium azide to form this compound.

Scientific Research Applications

4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide has been extensively studied for its potential use in cancer treatment and drug discovery. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-2-27-15-9-5-13(6-10-15)20-16(25)11-28-18-21-22-23-24(18)14-7-3-12(4-8-14)17(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKADOGFQWKVGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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